molecular formula C14H10BrNO3 B1292369 3-(2-Acetoxybenzoyl)-5-bromopyridine CAS No. 898766-26-2

3-(2-Acetoxybenzoyl)-5-bromopyridine

Cat. No.: B1292369
CAS No.: 898766-26-2
M. Wt: 320.14 g/mol
InChI Key: QPCHNQHQNGIEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Acetoxybenzoyl)-5-bromopyridine, also identified as 3-(Acetyloxy)phenylmethanone (IUPAC name), is a brominated pyridine derivative featuring a 2-acetoxybenzoyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₄H₁₀BrNO₃, with a molecular weight of 320.15 g/mol . The compound combines a bromopyridine core—a structure known for bioactivity—with an acetoxybenzoyl group, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

[2-(5-bromopyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHNQHQNGIEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642187
Record name 2-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-26-2
Record name [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetoxybenzoyl)-5-bromopyridine typically involves the acylation of 5-bromopyridine with 2-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetoxybenzoyl)-5-bromopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

3-(2-Acetoxybenzoyl)-5-bromopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Acetoxybenzoyl)-5-bromopyridine involves its interaction with specific molecular targets. The acetoxybenzoyl group can undergo hydrolysis to release acetic acid and the corresponding benzoyl derivative, which can interact with enzymes or receptors in biological systems. The bromopyridine moiety can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cytotoxic 5-Bromopyridine Derivatives

Key Example : 5-Bromo-1,4-dihydropyridine derivatives (e.g., compound 7c with a 4-chlorophenyl group) demonstrated potent cytotoxicity against cancer cell lines (IC₅₀ = 32–43 nM) .

  • Structural Comparison : Unlike 3-(2-acetoxybenzoyl)-5-bromopyridine, compound 7c lacks the acetoxybenzoyl group but retains the 5-bromopyridine moiety.
  • Activity Insight : The 5-bromopyridine core is critical for cytotoxicity, while substituents like 4-chlorophenyl enhance potency. The acetoxybenzoyl group in the target compound may sterically hinder or modulate receptor interactions compared to smaller substituents.
Table 1: Cytotoxicity and Structural Features
Compound Substituent IC₅₀ (nM) Key Feature
This compound 2-Acetoxybenzoyl N/A* Bromopyridine + bulky acyl
7c (from ) 4-Chlorophenyl 32–43 Bromopyridine + aryl

*No direct activity data available for the target compound.

Isoxazolylpyridine Ethers (nAChR Agonists)

Key Example: Isoxazolylpyridine ethers (e.g., compounds 38, 39) were synthesized via Sonogashira coupling and 1,3-dipolar cycloaddition, targeting α4β2-nACh receptors .

  • Synthetic Comparison : The target compound’s synthesis is undocumented in the evidence, but analogous bromopyridines often require multi-step routes, including coupling reactions.
  • Functional Group Impact : The acetoxybenzoyl group may confer distinct electronic effects compared to isoxazole or alkynyl substituents, altering receptor binding or metabolic stability.

Pyrazolyl-Substituted Bromopyridines

Key Example : 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromopyridine (6j ) was synthesized in 44% yield via nucleophilic aromatic substitution .

  • Substituent Effects : Bulky substituents like benzyl or acetoxybenzoyl may reduce solubility but improve target specificity.

Acetyl vs. Acetoxybenzoyl Derivatives

Key Example : 2-Acetyl-5-bromopyridine is a pharmaceutical intermediate used in drug and pesticide synthesis .

  • Functional Group Comparison: Acetyl Group: Enhances reactivity in nucleophilic substitutions (e.g., forming pyrazine derivatives).

Bromopyridines with Sulfur/Oxygen Substituents

Key Examples :

  • 3-(Benzylsulfanyl)-5-bromopyridine (MW = 280.18; C₁₂H₁₀BrNS) .
  • 3-(Benzyloxy)-5-bromopyridine (MW = 264.12; C₁₂H₁₀BrNO) .
  • Comparison :
    • The target compound’s acetoxybenzoyl group increases molecular weight (320.15 g/mol ) and polarity compared to benzylsulfanyl/benzyloxy analogs.
    • Safety profiles vary: benzylsulfanyl derivatives lack hazard data, while the target compound’s SDS emphasizes standard precautions (e.g., avoiding inhalation) .

Biological Activity

3-(2-Acetoxybenzoyl)-5-bromopyridine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a pyridine ring, which is further substituted by an acetoxybenzoyl group. This unique structure contributes to its diverse biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cell growth and survival.

Key Findings:

  • Cell Line Studies: In vitro studies demonstrated that the compound effectively reduces cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at concentrations ranging from 5 to 50 µM.
  • Apoptosis Induction: Flow cytometry analysis revealed increased apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity.

Research Insights:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 10 to 30 µg/mL against tested bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Histone Deacetylase Inhibition: The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .
  • Protein Kinase Modulation: Similar compounds have demonstrated the ability to modulate protein kinases involved in critical signaling pathways, affecting cellular responses to growth factors and stress .

Case Studies

  • In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic activity in treated tumors.
  • Pharmacokinetics: Studies indicate that the compound has favorable pharmacokinetic properties, including good bioavailability and tissue distribution, which enhance its therapeutic potential .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerSignificant reduction in cell viabilityInduction of apoptosis, HDAC inhibition
AntimicrobialEffective against multiple strainsDisruption of cell membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.